molecular formula C22H26ClN3O2 B2610493 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide CAS No. 953201-54-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide

Katalognummer: B2610493
CAS-Nummer: 953201-54-2
Molekulargewicht: 399.92
InChI-Schlüssel: PPQBVTHBFMDQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide, commonly known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 is a potent and selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.

Wirkmechanismus

BPO-27 acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the binding of dopamine to this receptor, BPO-27 reduces the rewarding effects of drugs of abuse and other addictive stimuli. Additionally, BPO-27 has been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
BPO-27 has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal off-target effects on other dopamine receptor subtypes. In animal studies, BPO-27 has been shown to reduce drug-seeking behavior and relapse in various addiction models, without producing significant side effects. BPO-27 has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BPO-27 is a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high affinity and selectivity for this receptor make it a useful pharmacological agent for investigating the underlying mechanisms of addiction and other related disorders. However, the limited availability and high cost of BPO-27 may pose a challenge for some research laboratories.

Zukünftige Richtungen

There are several future directions for research on BPO-27. One potential avenue is to investigate its therapeutic potential in other neurological and psychiatric disorders such as depression and anxiety. Another direction is to explore the use of BPO-27 in combination with other pharmacological agents for the treatment of addiction and other related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of BPO-27 in humans.

Synthesemethoden

BPO-27 can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-benzylpiperidine-4-carboxaldehyde and 5-chloro-2-methylphenyl isocyanate, followed by oxalamide formation. The final product can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

BPO-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is known to play a crucial role in the regulation of reward and motivation, and its dysfunction has been linked to various addictive behaviors. BPO-27 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as an anti-addiction medication.

Eigenschaften

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBVTHBFMDQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.